molecular formula C7H11NO3 B12304624 N-(3-Methylcrotonyl)glycine-2,2-d2

N-(3-Methylcrotonyl)glycine-2,2-d2

Cat. No.: B12304624
M. Wt: 159.18 g/mol
InChI Key: PFWQSHXPNKRLIV-APZFVMQVSA-N
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Description

N-(3-Methylcrotonyl)glycine-2,2-d2: is a deuterated derivative of N-(3-Methylcrotonyl)glycine, which is an amino acid derivative. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylcrotonyl)glycine-2,2-d2 typically involves the incorporation of deuterium into the glycine moiety. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylcrotonyl)glycine-2,2-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemistry: N-(3-Methylcrotonyl)glycine-2,2-d2 is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its deuterated form allows for precise tracking of molecular changes during chemical reactions .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The incorporation of deuterium provides a unique marker that can be detected using various analytical techniques .

Medicine: In medical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling helps in understanding the absorption, distribution, metabolism, and excretion of drugs .

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in various industrial research and development projects .

Mechanism of Action

The mechanism of action of N-(3-Methylcrotonyl)glycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique marker that can be tracked during biochemical reactions. This allows researchers to study the detailed mechanisms of enzyme activities, metabolic pathways, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(3-Methylcrotonyl)glycine-2,2-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis of molecular changes, making it a valuable tool in various scientific studies .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,2-dideuterio-2-(3-methylbut-2-enoylamino)acetic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2

InChI Key

PFWQSHXPNKRLIV-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C=C(C)C

Canonical SMILES

CC(=CC(=O)NCC(=O)O)C

Origin of Product

United States

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